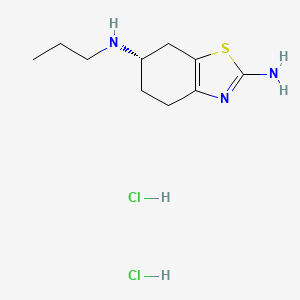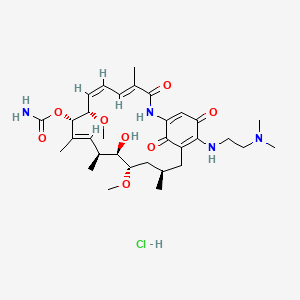
Alvespimycin hydrochloride
Übersicht
Beschreibung
Alvespimycin, also known as 17-DMAG, is a derivative of geldanamycin and a heat shock protein (HSP) 90 inhibitor . It has been used in trials studying the treatment of solid tumors in various cancers as an antitumor agent . Compared to the first HSP90 inhibitor tanespimycin, Alvespimycin exhibits some pharmacologically desirable properties such as reduced metabolic liability, lower plasma protein binding, increased water solubility, higher oral bioavailability, reduced hepatotoxicity, and superior antitumor activity .
Synthesis Analysis
Alvespimycin demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones. It could also form glutathione conjugates at the 19-position on the quinone ring .Molecular Structure Analysis
The chemical formula of Alvespimycin is C32H48N4O8 . The average molecular weight is 616.7455 . The InChI string representation of its structure isInChI=1S/C32H48N4O8/c1-18-14-22-27 (34-12-13-36 (5)6)24 (37)17-23 (29 (22)39)35-31 (40)19 (2)10-9-11-25 (42-7)30 (44-32 (33)41)21 (4)16-20 (3)28 (38)26 (15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3, (H2,33,41) (H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 . Chemical Reactions Analysis
Alvespimycin mediates an antitumor activity through HSP90 inhibition that targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . The administration of the drug results in the depletion of client proteins that have oncogenic activity and potential induction of HSP70 (HSP72) .Physical And Chemical Properties Analysis
Alvespimycin is a small molecule with a molecular weight of 616.75 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis . For obtaining a higher solubility, it is suggested to warm the tube at 37°C and shake it in the ultrasonic bath for a while .Wissenschaftliche Forschungsanwendungen
HSP90 Inhibition
Alvespimycin hydrochloride, an analogue of the antineoplastic benzoquinone antibiotic geldanamycin, is primarily known for its ability to bind to HSP90 (heat shock protein 90). This action leads to the inhibition of HSP90's function, resulting in the degradation and depletion of its client proteins. These proteins are crucial in cell cycle regulation and signal transduction, making alvespimycin significant in cancer research and therapy (Definitions, 2020).
Anti-Tumor Effects and Clinical Trials
Alvespimycin is part of the ansamycin class of natural products, recognized for their anti-tumor effects. It has entered several clinical trials for treating cancer, notably as both an intravenous and oral product. This drug's role in combating various malignancies, especially when other treatments fail, is a critical area of ongoing research (Porter et al., 2009).
Pharmacokinetic Modeling
Research has also focused on developing pharmacokinetic models for alvespimycin. This involves understanding drug disposition, predicting drug exposure, and interpreting dose-response relationships. Such models are particularly valuable in optimizing dosages for maximum efficacy in treating cancers (Hu, Lu, & Zhao, 2014).
Combination Therapies in Cancer
There have been studies exploring the use of alvespimycin in combination with other drugs, like trastuzumab, for treating advanced solid tumors. These studies aim to establish safe dosages and evaluate the therapeutic potential of such combinations, often showing promising results in cases of refractory malignancies (Jhaveri et al., 2012).
Treatment of Acute Myeloid Leukemia
Alvespimycin has also been evaluated for its efficacy in treating acute myeloid leukemia (AML). Studies have focused on determining the maximum-tolerated dose, safety, and pharmacokinetic/pharmacodynamic profiles of the drug in AML patients, revealing its potential as atherapeutic agent in this context. These studies provide insights into the drug's tolerability and signs of clinical activity, which are crucial for developing effective AML treatments (Lancet et al., 2010).
Synergistic Effects with Chemotherapies
Research has demonstrated that alvespimycin can work synergistically with other chemotherapies. For instance, it has been shown to enhance the potency of telomerase inhibition by other drugs in osteosarcoma models. This indicates that alvespimycin could be an important part of combination therapies, offering new strategies in cancer treatment (Hu et al., 2015).
Novel Applications in Genetic Diseases
Alvespimycin has also been identified as a potential modulator of protein levels in the context of genetic diseases. In a screening strategy developed for autosomal dominant leukodystrophy, alvespimycin emerged as a compound capable of reducing the levels of lamin B1, suggesting its potential application beyond oncology (Giorgio et al., 2020).
Overcoming Imatinib Resistance in CML
Alvespimycin has been studied for its role in overcoming resistance to imatinib in chronic myeloid leukemia (CML). It has shown potential in treating CML, especially in cases where resistance to other treatments, like imatinib, has developed. This research underscores the versatility of alvespimycin in targeting different kinds of cancer cells (Alves et al., 2023).
Redox Active Properties and Toxicity Studies
Studies have also investigated the redox active properties of alvespimycin's quinone moiety, which are believed to influence its hepatotoxicity. Understanding the redox behavior of alvespimycin is vital for developing safer and more effective cancer therapies (Goldstein, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYBWLNYPEFJK-IHLRWNDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431773 | |
| Record name | Alvespimycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alvespimycin hydrochloride | |
CAS RN |
467214-21-7 | |
| Record name | Alvespimycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVESPIMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



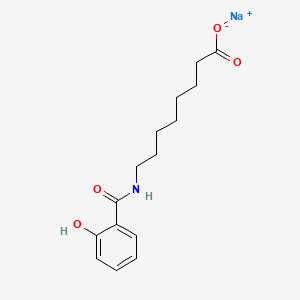
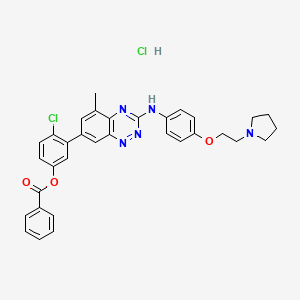
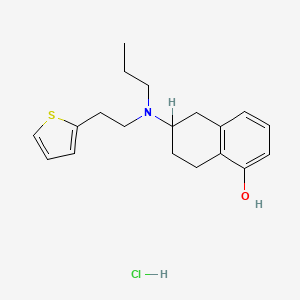
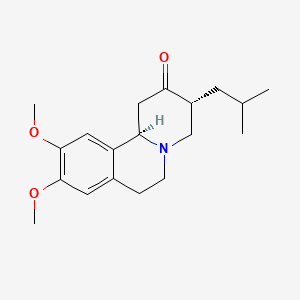
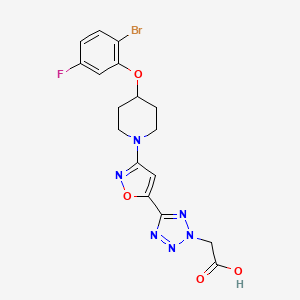
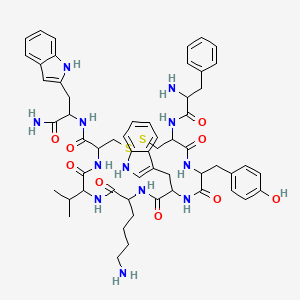
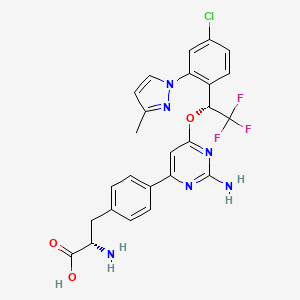
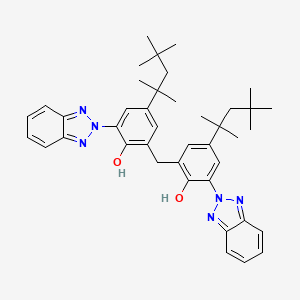

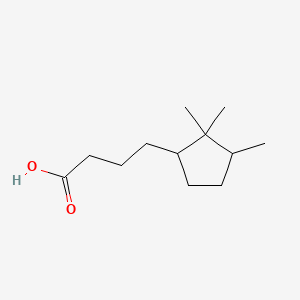
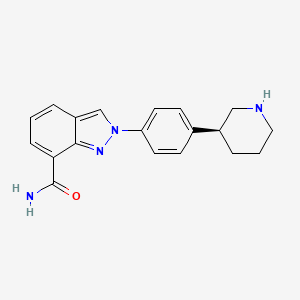
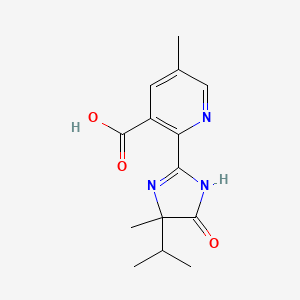
![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)
